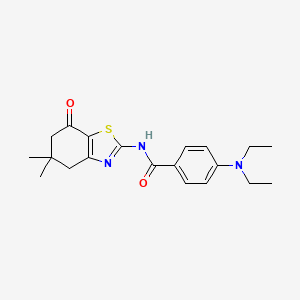

4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-5-23(6-2)14-9-7-13(8-10-14)18(25)22-19-21-15-11-20(3,4)12-16(24)17(15)26-19/h7-10H,5-6,11-12H2,1-4H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTWFKFHHSSHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Benzothiazole Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Diethylamino Group: This step often involves nucleophilic substitution reactions where a diethylamine group is introduced.

Formation of the Benzamide: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride or similar reagent under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Alcohols and reduced amides.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that are of interest in pharmacology:

-

Enzyme Inhibition :

- Research indicates that derivatives of benzothiazole can act as effective inhibitors for enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). Compounds similar to 4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide have been shown to inhibit AChE effectively, which is crucial in the treatment of Alzheimer’s disease due to its role in increasing acetylcholine levels in the brain .

- Anticancer Properties :

- Neuroprotective Effects :

Synthesis and Characterization

The synthesis of this compound typically involves:

- Starting Materials : Benzothiazole derivatives and diethylamine.

- Reaction Conditions : Various organic solvents and reagents under controlled temperatures to facilitate the formation of the desired amide linkage.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of this compound depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Material Science: It may exhibit unique electronic or optical properties due to its molecular structure, making it useful in the development of sensors or other devices.

Comparison with Similar Compounds

a) N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide ()

- Benzothiazolyl Group : 5,5-Dimethyl substitution, identical to the target compound.

b) 4-Methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide ()

- Substituent on Benzamide Ring : 4-Methyl group, a simpler hydrophobic substituent.

- Benzothiazolyl Group : 5-Methyl substitution (vs. 5,5-dimethyl in the target compound).

Physicochemical Properties

Biological Activity

The compound 4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic molecule that exhibits a variety of biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound can be described by its molecular formula and has a complex structure that incorporates a benzothiazole moiety. The presence of the diethylamino group enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that various benzothiazole derivatives possess significant antitumor properties. The benzothiazole core in this compound is particularly noted for its ability to inhibit cancer cell proliferation. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

- Case Studies : In vitro studies have shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- Activity Spectrum : Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest:

- Research Findings : Studies have demonstrated that similar benzothiazole derivatives can significantly reduce pro-inflammatory cytokine production in vitro.

- Potential Applications : These findings suggest that the compound may be useful in treating inflammatory conditions such as arthritis or inflammatory bowel disease .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-methylthio)benzamide | Contains a thioether group | Known for anti-inflammatory effects |

| Benzothiazole derivatives | Similar benzothiazole core | Varying substituents lead to diverse activities |

| 2-Amino-benzothiazoles | Amino group substitution | Often exhibit different types of biological activity |

This table highlights how the unique substituents on the benzothiazole core contribute to the biological activity of related compounds.

Synthesis and Modification

The synthesis of this compound can be achieved through various synthetic routes involving:

- Formation of Benzothiazole Ring : Utilizing starting materials that contain sulfur and nitrogen.

- Substitution Reactions : Introducing diethylamino and other functional groups to enhance biological activity.

These synthetic strategies are crucial for optimizing yield and purity for further biological evaluation .

Q & A

Q. How can chemical engineering principles (e.g., reactor design) improve scalability of its synthesis?

Q. What role do information science tools play in managing heterogeneous data from synthesis and bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.